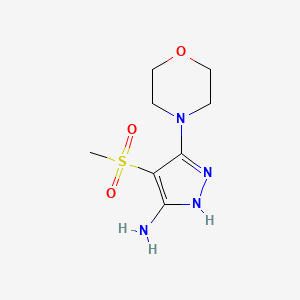

4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified by its IUPAC name, which reflects its core pyrazole structure and substituents. The pyrazole ring (a five-membered aromatic heterocycle containing two adjacent nitrogen atoms) serves as the base scaffold. Key substituents include:

- Methanesulfonyl group (-SO₂CH₃) at position 4 of the pyrazole ring.

- Morpholin-4-yl group (a six-membered saturated heterocyclic amine) attached at position 3.

- Primary amine (-NH₂) at position 5.

The molecular formula is C₈H₁₄N₄O₃S , derived from:

- C₈ : Eight carbon atoms (pyrazole ring, methyl group in methanesulfonyl, and morpholine ring).

- H₁₄ : Fourteen hydrogen atoms (pyrazole CH groups, morpholine CH₂ groups, and amine protons).

- N₄ : Four nitrogen atoms (two in pyrazole, one in morpholine, and one in amine).

- O₃ : Three oxygen atoms (two in methanesulfonyl and one in morpholine).

- S : One sulfur atom in methanesulfonyl.

| Structural Component | Position | Functional Group |

|---|---|---|

| Pyrazole ring | N/A | Heteroaromatic core |

| Methanesulfonyl | C4 | Electron-withdrawing group |

| Morpholin-4-yl | C3 | Saturated heterocycle |

| Primary amine | C5 | Hydrogen-bond donor |

Table 1: Systematic Breakdown of Substituents

Molecular Geometry and Conformational Analysis

The pyrazole core adopts a planar geometry due to aromatic conjugation, with alternating single and double bonds. The methanesulfonyl group at C4 is oriented perpendicular to the pyrazole plane, minimizing steric hindrance. The morpholin-4-yl group at C3 adopts a chair conformation, typical of saturated six-membered rings, with the oxygen atom positioned equatorial.

Key geometric features:

- Pyrazole ring planarity : Confirmed by resonance stabilization between nitrogen atoms and adjacent carbons.

- Methanesulfonyl orientation : Orthogonal to the pyrazole plane, enhancing electron-withdrawing effects.

- Morpholine conformation : Chair structure with oxygen in equatorial position for optimal stability.

Electronic effects :

- The methanesulfonyl group strongly withdraws electron density via inductive effects, deactivating the pyrazole ring toward electrophilic substitution.

- The morpholin-4-yl group contributes lone pairs from oxygen, slightly increasing electron density at C3.

Crystallographic Characterization and X-ray Diffraction Studies

While no direct crystallographic data exists for this compound, insights are drawn from analogous pyrazole sulfonamides. For example:

- Hydrogen bonding : The primary amine at C5 likely forms intermolecular N-H⋯O bonds with morpholine oxygen or sulfonamide oxygens.

- π-Stacking interactions : Aromatic pyrazole rings may engage in π-π stacking with adjacent molecules.

- Packing motifs : Morpholine’s six-membered ring may facilitate van der Waals interactions, stabilizing crystalline lattices.

Comparative analysis with crystallographically characterized analogs :

Properties

IUPAC Name |

4-methylsulfonyl-3-morpholin-4-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3S/c1-16(13,14)6-7(9)10-11-8(6)12-2-4-15-5-3-12/h2-5H2,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYHVZSTWRNEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NN=C1N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core and Morpholine Substitution

Starting from commercially available or synthesized aminopyrazole derivatives, morpholine substitution is commonly achieved by nucleophilic aromatic substitution (SNAr) on halogenated pyrazole intermediates. For example, 5-chloro-pyrazolo derivatives react with morpholine in the presence of potassium carbonate at room temperature, yielding 7-(morpholin-4-yl)pyrazolo compounds in high yield (up to 94%).

The selectivity of this substitution is driven by the reactivity of the chlorine atom on the pyrazole core, enabling clean morpholine incorporation without affecting other functional groups.

Amination at the 5-Position of the Pyrazole

The amino group at the 5-position is introduced either by starting from aminopyrazole precursors or by reductive amination of aldehyde-functionalized pyrazoles.

Reductive amination reactions use amines and reducing agents such as sodium triacetoxyborohydride to install amino substituents selectively on pyrazole aldehyde intermediates, achieving good yields (60–85%).

Alternatively, direct amination of halogenated pyrazoles via Buchwald–Hartwig amination has been employed for related pyrazole derivatives, providing a robust pathway to install amine groups.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of pyrazole core | Condensation of hydrazine with β-ketoester or equivalent | 80–90 | Commercially available aminopyrazoles can be used |

| 2 | Halogenation | Chlorination with phosphorus oxychloride | ~60 | Introduces reactive site for substitution |

| 3 | Morpholine substitution | Nucleophilic substitution with morpholine, K2CO3, RT | 90–95 | High regioselectivity for chlorine substitution |

| 4 | Sulfonylation | Reaction with methanesulfonyl chloride, base | 70–85 | Installation of methanesulfonyl group |

| 5 | Amination | Reductive amination or Buchwald–Hartwig amination | 60–85 | Selective amination at 5-position |

This route is adapted from methodologies reported for pyrazolo[1,5-a]pyrimidine derivatives and pyrazole analogs bearing morpholine and sulfonyl groups.

Comparative Data on Reaction Conditions and Yields

Analytical and Characterization Techniques

The synthesized compounds are characterized by standard spectroscopic methods including IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Single-crystal X-ray diffraction is employed for definitive structural confirmation when crystalline samples are obtained.

Research Findings and Practical Considerations

The morpholine substitution step is generally high yielding and selective, benefiting from mild reaction conditions and commercially available reagents.

Sulfonylation requires careful control of reaction conditions to avoid overreaction or decomposition, but typically proceeds efficiently.

Amination via reductive amination or Buchwald–Hartwig coupling allows for diverse amine incorporation, enabling structure-activity relationship (SAR) studies.

The synthesis route is modular and adaptable, allowing for the preparation of analogs by varying aldehyde or amine components, facilitating medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

4-Methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : Utilized as a versatile scaffold in organic synthesis for developing more complex molecules.

Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, which may disrupt biochemical pathways relevant to various diseases.

Medicine

- Therapeutic Potential :

- Anti-inflammatory Agents : Explored for its ability to modulate inflammatory responses.

- Anticancer Research : Evaluated for its efficacy against cancer cell lines, showing promise in targeting cancer-related pathways.

Industry

- Specialty Chemicals Production : Employed in the synthesis of pharmaceuticals and other specialty chemicals due to its unique properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Inhibition of Enzymes :

- A study demonstrated that this compound effectively inhibits certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.

-

Anti-inflammatory Activity :

- Research indicated that this compound reduced inflammatory markers in vitro, providing insights into its role as an anti-inflammatory drug candidate.

-

Synthesis of Derivatives :

- Investigations into derivatives of this compound have shown enhanced biological activities, paving the way for further drug development.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

Microwave Synthesis : Pyrazol-5-amine derivatives synthesized via microwave irradiation show superior yields (81–92%) compared to conventional methods .

Structural Insights : Crystallographic data (e.g., ) reveal intramolecular hydrogen bonding in pyrazol-5-amine derivatives, which may stabilize binding to biological targets.

Commercial Utility : The target compound’s availability highlights its role as a building block in high-throughput drug discovery .

Biological Activity

4-Methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine, a compound with the molecular formula C11H16N2O3S, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, along with relevant case studies and research findings.

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Introduction of the Methanesulfonyl Group : Accomplished via sulfonation using methanesulfonyl chloride in the presence of a base.

- Attachment of the Morpholine Ring : Involves nucleophilic substitution reactions where morpholine acts as a nucleophile.

This compound is characterized by its unique structure, which includes both a pyrazole and morpholine ring, contributing to its distinct biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives containing similar pyrazole structures exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The compound demonstrated an IC50 value ranging from 2.43 to 14.65 μM in these assays.

Table 1: Cytotoxicity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.43 |

| 7h | HepG2 | 4.98 |

| 10c | MDA-MB-231 | 7.84 |

These findings suggest that compounds based on the pyrazole scaffold can effectively inhibit cancer cell growth and induce apoptosis through mechanisms such as microtubule destabilization .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical biochemical pathways involved in cell proliferation and survival .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Microtubule Destabilization : Compounds similar to this compound were shown to interfere with microtubule assembly at concentrations as low as 20 µM, leading to significant apoptotic effects in cancer cells .

- Enzyme Inhibition : Research has indicated that this compound may act as an enzyme inhibitor, potentially useful in therapeutic applications targeting inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methanesulfonyl-3-(morpholin-4-yl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step pathways involving cyclization, sulfonation, and nucleophilic substitution. For example, thiourea intermediates can undergo halogenation and subsequent coupling with morpholine derivatives. Solvent-free conditions (e.g., using microwave irradiation) or ultrasonic-assisted reactions improve reaction efficiency and yields . Optimization strategies include adjusting stoichiometric ratios, using alkaline media for S-alkylation, and employing palladium-catalyzed [4+1] cycloadditions for regioselective pyrazole formation .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For instance, dihedral angles between the pyrazole core and substituents (e.g., morpholine, methanesulfonyl groups) are resolved via single-crystal studies . Complementary techniques include - and -NMR to verify proton environments and carbonyl/amine functionalities, respectively .

Q. What analytical techniques are critical for purity assessment during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-MS) are essential for purity evaluation. Thin-layer chromatography (TLC) monitors reaction progress, while differential scanning calorimetry (DSC) identifies polymorphic forms .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine substitution) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that morpholine enhances solubility and target binding via hydrogen bonding. For example, replacing morpholine with piperazine reduces antitubercular efficacy by 40%, as shown in halogenated pyrazole derivatives . Computational docking (e.g., AutoDock Vina) models interactions with enzymes like carbonic anhydrase II, guiding rational design .

Q. What experimental challenges arise in scaling up synthesis, and how are they resolved?

- Methodological Answer : Scale-up issues include regioselectivity control and byproduct formation. A documented scale-up route uses continuous flow reactors to maintain temperature control during exothermic steps (e.g., sulfonation). Recrystallization in ethanol/water mixtures improves purity, achieving >95% yield in kilogram-scale production .

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Discrepancies often stem from assay conditions. For instance, antitubercular IC values vary between <1 µM (Mycobacterium tuberculosis H37Rv) and 10 µM (clinical strains) due to differences in bacterial efflux pumps. Standardizing protocols (e.g., MIC assays in Middlebrook 7H9 media) minimizes variability .

Q. What role do solvent systems play in regioselective pyrazole functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while ChCl/Gly (choline chloride-glycerol) deep eutectic solvents enhance reaction rates and selectivity for 4-methanesulfonyl derivatives. Solvent-free microwave synthesis reduces side reactions, achieving >90% regioselectivity .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodological Answer : Stability assays in simulated gastric fluid (SGF, pH 1.2) and human plasma (37°C) reveal degradation kinetics. LC-MS identifies metabolites, such as sulfonic acid derivatives, formed via hydrolysis. Stabilizers like cyclodextrins improve half-life from 2 to 12 hours .

Key Research Findings

- Synthetic Efficiency : Ultrasonic irradiation reduces reaction time by 70% compared to thermal methods .

- Biological Targets : The compound inhibits mycobacterial enoyl-ACP reductase (InhA) and human carbonic anhydrase IX, linking to its antitubercular and anticancer mechanisms .

- Crystallographic Insights : The pyrazole-morpholine dihedral angle (6.4°) facilitates planar stacking with enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.